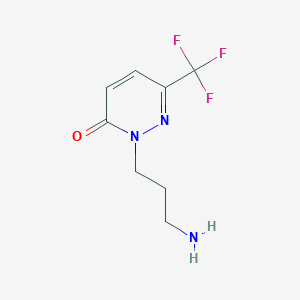
2-(3-Aminopropyl)-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one
Vue d'ensemble
Description
The compound “2-(3-Aminopropyl)-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one” is a pyridazine derivative. Pyridazines are six-membered heterocyclic compounds containing two nitrogen atoms. The presence of an aminopropyl group and a trifluoromethyl group suggests that this compound may have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridazine ring, possibly through a condensation reaction or a cyclization reaction. The aminopropyl and trifluoromethyl groups would likely be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridazine ring, which is a six-membered ring containing two nitrogen atoms. The aminopropyl group would be attached to one of the carbon atoms in the ring, and the trifluoromethyl group would be attached to another carbon atom in the ring .Chemical Reactions Analysis
As a pyridazine derivative, this compound could potentially undergo a variety of chemical reactions. The aminopropyl group could act as a nucleophile in substitution reactions, and the trifluoromethyl group could potentially undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyridazine ring and the aminopropyl and trifluoromethyl groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s reactivity and polarity .Applications De Recherche Scientifique
Synthesis Techniques and Chemical Building Blocks
One study discusses a strategy for synthesizing alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates using a trifluoromethyl-containing building block. This approach demonstrates the utility of trifluoromethyl groups in constructing pyrrole derivatives through azirine ring expansion, which could be related to the synthesis routes of similar compounds like 2-(3-Aminopropyl)-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one (Khlebnikov et al., 2018).
Novel Heterocyclic Structures
Another study focuses on synthesizing novel heterocyclic compounds, such as 1‐methyl‐7‐(trifluoromethyl)‐1H‐pyrido[2,3‐c][1,2]thiazin‐4(3H)‐one 2,2‐dioxide, showcasing the versatility of trifluoromethyl groups in medicinal chemistry and heterocyclic synthesis (Coppo & Fawzi, 1998).
Applications in Drug Discovery
The development of polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine highlights the potential for creating diverse chemical structures with applications in drug discovery. This research demonstrates the regioselectivity and versatility of trifluoromethyl-substituted compounds in synthesizing polyfunctional systems (Pattison et al., 2009).
Derivatives and Chemical Transformations
The synthesis of stable 2-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-2-ols and derived fluorinated heterocycles further exemplifies the role of trifluoromethyl groups in accessing fluorinated derivatives with potential biological activity. These compounds serve as intermediates for developing novel organic molecules with enhanced properties (Attanasi et al., 2001).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(3-aminopropyl)-6-(trifluoromethyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3O/c9-8(10,11)6-2-3-7(15)14(13-6)5-1-4-12/h2-3H,1,4-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZZLLPPMWKCLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1C(F)(F)F)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopropyl)-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




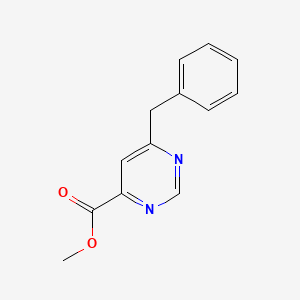
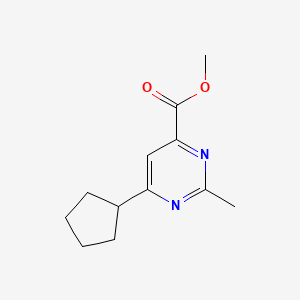
![3-(tert-Butyl) 10-methyl 9-hydroxy-7-oxo-1,4,5,7-tetrahydropyrido[1,2-d][1,4]diazepine-3,10(2H)-dicarboxylate](/img/structure/B1484390.png)
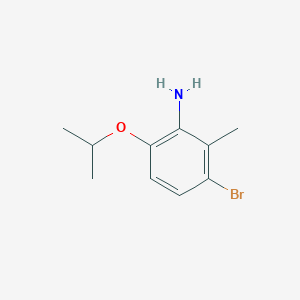



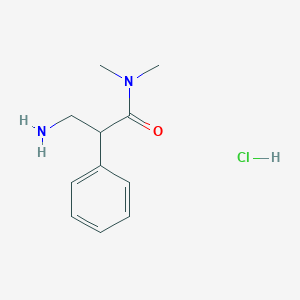
![5-({[(1-Methyl-1H-pyrazol-5-yl)carbonyl]amino}methyl)-2-thiophenecarboxylic acid](/img/structure/B1484401.png)
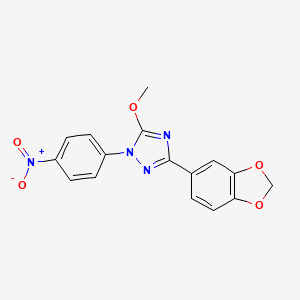
![1-[(1-Hydroxycyclobutyl)methyl]pyrrolidin-3-ol](/img/structure/B1484404.png)
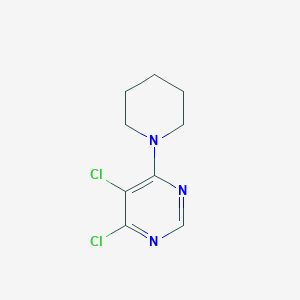
![S-[2-(4-Quinolin-2-ylpiperazin-1-yl)ethyl] ethanethioate](/img/structure/B1484407.png)